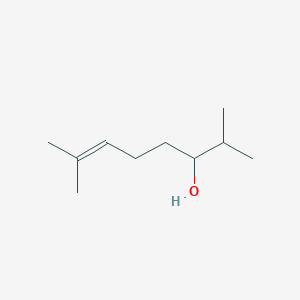

2,7-Dimethyloct-6-en-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dimethyloct-6-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-8(2)6-5-7-10(11)9(3)4/h6,9-11H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDRWXTVFRCNQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557502 | |

| Record name | 2,7-Dimethyloct-6-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50735-59-6 | |

| Record name | 2,7-Dimethyloct-6-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 2,7-Dimethyloct-6-en-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloct-6-en-3-ol is a volatile organic compound with potential applications in various fields, including fragrance, flavoring, and as a synthetic intermediate. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, particularly in areas such as formulation, quality control, and toxicological assessment. This technical guide provides a summary of the known physicochemical properties of this compound, alongside detailed experimental protocols for their determination.

Physicochemical Data Summary

Quantitative data for this compound is limited, with most available information being computationally predicted. The following table summarizes the key physicochemical properties based on available data.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem |

| Molecular Weight | 156.27 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 50735-59-6 | PubChem[1] |

| XLogP3 (LogP) | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 156.151415 g/mol | PubChem[1] |

| Monoisotopic Mass | 156.151415 g/mol | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Note: The majority of the data presented above are computed properties and should be confirmed by experimental validation.

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties applicable to liquid organic compounds such as this compound.

Determination of Boiling Point

The boiling point of a liquid is a critical physical constant that can be used to identify and assess the purity of a substance.

Methodology:

A common method for determining the boiling point of a small quantity of liquid involves the use of a Thiele tube or a similar heating apparatus.[2]

-

Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube or fusion tube.

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated at the side arm to ensure uniform heat distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is another fundamental physical property that is useful for substance identification and quality control.

Methodology:

The density of a liquid can be accurately determined using a pycnometer or a digital density meter.

-

Pycnometer Calibration: The pycnometer, a glass flask with a precise volume, is first cleaned, dried, and weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer can then be calculated.

-

Sample Measurement: The calibrated pycnometer is emptied, dried, and filled with the sample liquid (this compound).

-

Weighing: The pycnometer containing the sample is weighed at the same temperature as the calibration.

-

Calculation: The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Water Solubility

Solubility is a crucial parameter, especially in the context of drug development and environmental fate assessment.

Methodology:

A common method to determine the solubility of an organic compound in water is the shake-flask method.

-

Sample Preparation: An excess amount of this compound is added to a known volume of distilled or deionized water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases.

-

Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the aqueous phase from any excess undissolved compound. Centrifugation can be used to facilitate this separation.

-

Quantification: A sample of the clear aqueous phase is carefully withdrawn and the concentration of the dissolved this compound is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Solubility Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/L or g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the physicochemical characterization of a liquid organic compound.

Caption: General workflow for physicochemical characterization.

References

An In-depth Technical Guide to 2,7-Dimethyloct-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, analytical methodologies, and biological context of the acyclic monoterpenoid, 2,7-Dimethyloct-6-en-3-ol.

Chemical Identification and Properties

This compound is a secondary alcohol with the molecular formula C10H20O.[1] Its structure features a ten-carbon backbone with methyl substitutions at positions 2 and 7, a double bond at position 6, and a hydroxyl group at position 3.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 50735-59-6[1] |

| Molecular Formula | C10H20O[1] |

| InChI | InChI=1S/C10H20O/c1-8(2)6-5-7-10(11)9(3)4/h6,9-11H,5,7H2,1-4H3[1] |

| InChIKey | XVDRWXTVFRCNQZ-UHFFFAOYSA-N[1] |

| SMILES | CC(C(CCC=C(C)C)O)C[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 156.27 g/mol [2] |

| XLogP3-AA (est.) | 2.9 |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 1[1] |

| Rotatable Bond Count | 5[1] |

| Exact Mass | 156.151415 g/mol [1] |

| Monoisotopic Mass | 156.151415 g/mol [1] |

| Topological Polar Surface Area | 20.2 Ų[1] |

| Heavy Atom Count | 11[1] |

| Complexity | 149[1] |

Experimental Protocols

Synthesis Protocol: A Grignard Reaction Approach

Experimental Workflow: Synthesis of this compound

Caption: Synthesis workflow for this compound.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of isobutyl bromide in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

-

Grignard Reaction: The prepared Grignard reagent is cooled in an ice bath. A solution of crotonaldehyde in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction is allowed to proceed to completion.

-

Work-up: The reaction mixture is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Analytical Protocols

The analysis of this compound, a volatile terpenoid alcohol, can be effectively performed using Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile organic compounds.[4][5][6][7][8]

Methodology:

-

Sample Preparation: A dilute solution of the compound in a volatile solvent (e.g., hexane or dichloromethane) is prepared.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Data Analysis: The retention time and the mass spectrum of the analyte are compared to a reference standard or a spectral library for identification. Quantification can be achieved using an internal standard.

2.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of terpenoids, although it is more commonly applied to less volatile compounds.[9][10][11][12][13]

Methodology:

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

Instrumentation: An HPLC system with a UV or refractive index detector.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or a refractive index detector.

-

-

Data Analysis: The retention time and peak area are used for identification and quantification against a standard.

Biological Context and Signaling Pathways

While there is no direct evidence of this compound's involvement in specific signaling pathways, structurally related compounds have shown biological activity. For instance, citronellal (3,7-dimethyloct-6-enal) and citronellyl acetate have been found to augment cholinergic response. This suggests that compounds with this carbon skeleton may interact with the cholinergic signaling pathway.

The cholinergic system is crucial for a variety of physiological processes, including muscle contraction, memory, and attention.[14] It primarily utilizes the neurotransmitter acetylcholine.[14]

Cholinergic Signaling Pathway

Caption: Overview of the cholinergic signaling pathway.

This pathway involves the synthesis of acetylcholine in the presynaptic neuron, its release into the synaptic cleft, binding to cholinergic receptors on the postsynaptic neuron to elicit a response, and subsequent degradation by acetylcholinesterase to terminate the signal.[15][16][17][18] The potential interaction of this compound or its metabolites with components of this pathway, such as the receptors or the degrading enzyme, could be a subject for future research.

References

- 1. This compound | C10H20O | CID 14215814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review [frontiersin.org]

- 7. Volatile Organic Compounds(VOC) in Air : Shimadzu (Ãsterreich) [shimadzu.at]

- 8. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]

- 9. uft-plovdiv.bg [uft-plovdiv.bg]

- 10. Fast analysis of phenolic terpenes by high-performance liquid chromatography using a fused-core column - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Can HPLC-UV Be Used For Terpenes Analysis In Cannabis? [restek.com]

- 13. Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques - Arabian Journal of Chemistry [arabjchem.org]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. Acetylcholine as a neuromodulator: cholinergic signaling shapes nervous system function and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

An In-Depth Technical Guide to the Stereoisomers of 2,7-Dimethyloct-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2,7-dimethyloct-6-en-3-ol, a chiral unsaturated alcohol with potential applications in fragrance, flavor, and pharmaceutical industries. Due to the presence of two chiral centers at positions 3 and the double bond at position 6, this compound can exist as four possible stereoisomers: (3R,6S), (3S,6S), (3R,6R), and (3S,6R). This guide details the stereochemistry, potential synthetic strategies, and analytical methods for the separation and characterization of these stereoisomers. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established methodologies for structurally similar compounds to provide a foundational understanding for researchers in this field.

Introduction to Stereoisomerism in this compound

This compound possesses two stereocenters, at the carbon atom bearing the hydroxyl group (C3) and the carbon atom at the branch point of the double bond (implying potential for E/Z isomerism, though the IUPAC name suggests a specific configuration is often implied or a mixture is present). The presence of the chiral center at C3 gives rise to (R) and (S) configurations, while the stereochemistry at other positions can also contribute to diastereomerism. The four potential stereoisomers are diastereomers of each other, with enantiomeric pairs being (3R,6S) and (3S,6R), and (3S,6S) and (3R,6R) (assuming a fixed geometry at the double bond).

The spatial arrangement of the functional groups in these stereoisomers can lead to significant differences in their chemical and biological properties, including their odor profile, receptor binding affinity, and metabolic pathways. Therefore, the stereoselective synthesis and characterization of each isomer are crucial for their application in various fields.

Potential Synthetic Strategies

The synthesis of specific stereoisomers of this compound can be approached through several strategic routes, primarily involving the stereoselective reduction of a prochiral ketone precursor or the kinetic resolution of a racemic mixture.

Diastereoselective Reduction of 2,7-Dimethyloct-6-en-3-one

A key precursor for the synthesis of this compound stereoisomers is the corresponding ketone, 2,7-dimethyloct-6-en-3-one. The stereoselective reduction of this ketone can yield specific diastereomers of the alcohol. The choice of reducing agent and reaction conditions plays a critical role in controlling the stereochemical outcome.

Experimental Protocol: Synthesis of 2,7-Dimethyloct-6-en-3-one (Hypothetical)

A plausible synthesis could involve the oxidation of a commercially available precursor like citronellol to the corresponding aldehyde, followed by a Grignard reaction and subsequent oxidation. However, a more direct, though non-stereoselective, route would be the acylation of an appropriate organometallic reagent with a derivative of 2-methyl-2-hepten-6-one.

Experimental Protocol: Diastereoselective Reduction (General)

The diastereoselective reduction of a chiral ketone can be achieved using various reagents, where the existing stereocenter directs the approach of the hydride.[1] Reagents such as B-chlorodiisopinocampheylborane (DIP-Chloride) have shown high diastereoselectivity in the reduction of α-chiral ketones.[1] The choice of the enantiomer of the reducing agent can selectively produce the desired diastereomer of the alcohol.[1]

A general procedure would involve dissolving the ketone in an anhydrous, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon). The chiral reducing agent is then added at a low temperature (e.g., -78 °C), and the reaction is slowly allowed to warm to room temperature. The reaction is quenched with a proton source (e.g., water, methanol), and the product is extracted and purified by column chromatography.

Enzymatic Kinetic Resolution

Kinetic resolution using enzymes, particularly lipases, is a powerful technique for separating enantiomers of a racemic alcohol.[2][3][4][5][6] This method relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase. One enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (General)

A racemic mixture of this compound would be dissolved in an organic solvent (e.g., hexane, toluene). A lipase (e.g., from Candida antarctica, Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate, isopropenyl acetate) are added to the solution. The reaction is stirred at a controlled temperature (e.g., room temperature, 30-40 °C) and monitored by a suitable analytical technique (e.g., chiral GC). Once the desired conversion (ideally 50%) is reached, the enzyme is filtered off, and the acylated product is separated from the unreacted alcohol by column chromatography. The acylated enantiomer can then be deprotected to yield the pure alcohol.

Analytical Methods for Separation and Characterization

The separation and characterization of the stereoisomers of this compound are essential to determine the success of a stereoselective synthesis or resolution.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is the most effective technique for separating and quantifying the different stereoisomers.[7] By using a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative), the diastereomers and enantiomers can be resolved based on their differential interactions with the stationary phase. Mass spectrometry provides structural information for each separated isomer.

Experimental Protocol: Chiral GC-MS Analysis (General)

A diluted sample of the alcohol mixture is injected into the GC-MS system. The separation is typically performed on a chiral capillary column (e.g., Rt-βDEXsm). The oven temperature program is optimized to achieve baseline separation of the stereoisomers. The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectra of the separated isomers are recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. While ¹H and ¹³C NMR spectra of diastereomers will be different, the spectra of enantiomers are identical in an achiral solvent. To distinguish between enantiomers, chiral shift reagents or chiral solvating agents can be used to induce diastereomeric interactions that result in observable differences in the NMR spectra. High-resolution 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to fully assign the proton and carbon signals for each stereoisomer.

Data Presentation

Table 1: Hypothetical Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Specific Rotation [α]D (c=1, CHCl3) | Retention Time (Chiral GC) |

| (3R,6S) | Value | Value |

| (3S,6R) | Value | Value |

| (3S,6S) | Value | Value |

| (3R,6R) | Value | Value |

Table 2: Hypothetical ¹³C NMR Chemical Shifts (ppm) for this compound Diastereomers in CDCl₃

| Carbon No. | (3R,6S)-isomer | (3S,6S)-isomer |

| C1 | Value | Value |

| C2 | Value | Value |

| C3 | Value | Value |

| C4 | Value | Value |

| C5 | Value | Value |

| C6 | Value | Value |

| C7 | Value | Value |

| C8 | Value | Value |

| C9 (2-Me) | Value | Value |

| C10 (7-Me) | Value | Value |

Visualization of Stereochemical Relationships and Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the relationships between the stereoisomers and a potential synthetic workflow.

Caption: Stereochemical relationships of this compound isomers.

Caption: General workflow for synthesis and analysis of stereoisomers.

Conclusion

The stereoisomers of this compound represent a promising area of research for the development of new fragrances, flavors, and potentially bioactive compounds. This technical guide has outlined the key stereochemical considerations, plausible synthetic strategies based on established chemical principles, and the necessary analytical techniques for their separation and characterization. While specific experimental data for this compound remains scarce, the methodologies presented here, adapted from related molecules, provide a solid foundation for researchers to build upon. Future work should focus on the development and optimization of stereoselective synthetic routes and the comprehensive evaluation of the biological and sensory properties of each individual stereoisomer.

References

The Natural Occurrence of Dimethyloctenol Isomers in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyloctenol and its isomers are acyclic monoterpene alcohols that contribute significantly to the aromatic profiles of numerous plants. These volatile organic compounds are not only key components of essential oils used in the fragrance and flavor industries but are also gaining attention for their potential pharmacological activities. Understanding the natural occurrence, biosynthesis, and regulation of these isomers is crucial for their potential applications in drug development and biotechnology. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence of dimethyloctenol isomers in plants, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.

Quantitative Data on Dimethyloctenol Isomers in Plants

The most well-studied isomer of dimethyloctenol is citronellol (3,7-dimethyloct-6-en-1-ol). Quantitative data for other isomers remains limited in the scientific literature. The following table summarizes the reported concentrations of citronellol in the essential oils of various plant species.

| Plant Species | Plant Part | Isomer | Concentration (% of Essential Oil) | Reference(s) |

| Rosa damascena (Rose) | Flowers | (−)-Citronellol | 18–55% | [1][2][3] |

| Pelargonium graveolens (Geranium) | Leaves | (−)-Citronellol (predominantly) | Mixture of (+) and (−) isomers | [1][2][4] |

| Cymbopogon nardus (Citronella) | Leaves | (+)-Citronellol | ~50% | [1][2] |

| Cymbopogon winterianus (Citronella) | Leaves | Citronellol | - | [5] |

| Cymbopogon citratus (Lemongrass) | Leaves | Citronellol | - | [5][6][7][8] |

| Cymbopogon martini (Palmarosa) | - | Citronellol | - | [5] |

| Trianthema decandra | - | Dimethyl octenol | Present | [9] |

Note: The term "dimethyloctenol" is a general descriptor. The most commonly occurring and studied isomer is 3,7-dimethyloct-6-en-1-ol, also known as citronellol. Data for other structural isomers of dimethyloctenol are not widely available in a quantitative format.

Biosynthesis of Acyclic Monoterpene Alcohols

Acyclic monoterpene alcohols, including dimethyloctenol isomers like citronellol, are synthesized in plants via the methylerythritol phosphate (MEP) pathway, which primarily occurs in plastids. The key precursor for all monoterpenes is geranyl diphosphate (GPP)[10].

The biosynthesis of citronellol from GPP is a multi-step process that can vary between plant species but generally follows the pathway outlined below.

Regulation of Terpene Biosynthesis by Jasmonate Signaling

The biosynthesis of terpenes, including dimethyloctenol isomers, is often induced in response to biotic and abiotic stresses. The jasmonate signaling pathway plays a central role in regulating these defense responses.

When a plant is subjected to stress, such as herbivory or pathogen attack, the levels of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile), increase. JA-Ile then binds to its receptor, an F-box protein called CORONATINE INSENSITIVE1 (COI1). This binding event leads to the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases transcription factors (TFs), such as MYC2, which can then activate the expression of genes involved in terpene biosynthesis, including terpene synthases[11][12][13][14][15].

Experimental Protocols

Extraction of Dimethyloctenol Isomers from Plant Material

A common method for extracting volatile compounds like dimethyloctenol isomers from plant material is headspace solid-phase microextraction (HS-SPME). This technique is solvent-free and captures the volatiles as they are naturally emitted.

Materials:

-

Fresh plant material (e.g., flowers, leaves)

-

SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB)

-

Vials with PTFE-faced septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Protocol:

-

Place a known weight of fresh plant material into a headspace vial.

-

Seal the vial with a PTFE-faced septum.

-

Equilibrate the vial at a controlled temperature (e.g., 40-60°C) for a set period (e.g., 30 minutes) to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes).

-

Retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the standard technique for separating and identifying volatile compounds. For the analysis of dimethyloctenol isomers, a chiral column is necessary to separate the enantiomers.

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890A or similar

-

Mass Spectrometer: Agilent 5975C or similar

-

Column: Chiral capillary column (e.g., Cyclodextrin-based stationary phase)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 240°C at 5°C/min, and hold for 5 minutes.

-

Mass Spectrometer Conditions: Electron ionization (EI) at 70 eV, scan range m/z 40-400.

Identification:

Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

Conclusion

The natural occurrence of dimethyloctenol isomers, particularly citronellol, is well-documented in a variety of aromatic plants. These compounds are synthesized through the MEP pathway, and their production is often regulated by stress-responsive signaling pathways such as the jasmonate pathway. The analytical techniques of HS-SPME coupled with chiral GC-MS are powerful tools for the quantitative and qualitative analysis of these isomers. Further research is needed to elucidate the full range of dimethyloctenol isomers present in the plant kingdom and to fully understand their physiological roles and potential therapeutic applications. This guide provides a foundational framework for researchers and professionals in the field to advance our understanding of these important natural products.

References

- 1. Citronellol - Wikipedia [en.wikipedia.org]

- 2. foreverest.net [foreverest.net]

- 3. (–)-Citronellol - American Chemical Society [acs.org]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Essential Oil Composition Analysis of Cymbopogon Species from Eastern Nepal by GC-MS and Chiral GC-MS, and Antimicrobial Activity of Some Major Compounds [mdpi.com]

- 6. GC-MS evaluation of Cymbopogon citratus (DC) Stapf oil obtained using modified hydrodistillation and microwave extraction methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical composition and biological activity of lemongrass volatile oil and n-Hexane extract: GC/MS analysis, in vitro and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Formation of Monoterpenes in Antirrhinum majus and Clarkia breweri Flowers Involves Heterodimeric Geranyl Diphosphate Synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]

- 12. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. portlandpress.com [portlandpress.com]

- 15. academic.oup.com [academic.oup.com]

Spectroscopic Data for 2,7-Dimethyloct-6-en-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloct-6-en-3-ol is a branched unsaturated alcohol with the chemical formula C₁₀H₂₀O. Its structure, featuring a hydroxyl group and a carbon-carbon double bond, suggests potential applications in various fields of chemical research and development. This technical guide aims to provide a comprehensive overview of the available spectroscopic data for this compound. However, a thorough search of publicly accessible chemical databases and scientific literature has revealed a significant lack of experimental spectroscopic information for this compound.

Compound Identification

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 50735-59-6[1] |

| Molecular Formula | C₁₀H₂₀O |

| Molecular Weight | 156.27 g/mol |

| Canonical SMILES | CC(C)C=CCCC(C)O |

| InChI Key | XVDRWXTVFRCNQZ-UHFFFAOYSA-N |

Spectroscopic Data

Despite extensive searches of chemical repositories such as PubChem, as well as the broader scientific literature, no experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, or Mass Spectrometry) for this compound could be located. The PubChem entry for this compound (CID 14215814) provides basic chemical information but does not include any spectral data.[1]

This absence of data prevents the creation of structured tables summarizing quantitative spectroscopic information as requested.

Experimental Protocols

The lack of published research detailing the synthesis and characterization of this compound means that there are no established experimental protocols for the acquisition of its spectroscopic data to report at this time.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the public domain regarding any signaling pathways, experimental workflows, or logical relationships involving this compound. Consequently, the mandatory visualization requirement using Graphviz (DOT language) cannot be fulfilled.

Conclusion

While the chemical identity of this compound is established, there is a notable gap in the publicly available scientific record concerning its empirical spectroscopic properties. For researchers and professionals in drug development, this indicates that any work involving this specific molecule would necessitate its synthesis and full spectroscopic characterization as a preliminary step. The data presented in this guide is limited to the compound's basic identifiers. Further experimental investigation is required to elucidate its structural and chemical properties through spectroscopic analysis.

References

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,7-Dimethyloct-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is an indispensable analytical technique for the structural elucidation of organic molecules. Understanding the fragmentation patterns of a compound is paramount for its identification and characterization. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,7-Dimethyloct-6-en-3-ol. Due to the absence of a publicly available mass spectrum for this specific compound, this guide is based on the well-established fragmentation mechanisms of unsaturated alcohols.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily α-cleavage and dehydration. The molecular ion (M+) peak is expected to be weak or absent, a common characteristic for alcohols which readily undergo fragmentation.

| Predicted Fragment | m/z (Mass-to-Charge Ratio) | Predicted Relative Abundance | Fragmentation Pathway |

| [C10H20O]+• (Molecular Ion) | 156 | Very Low / Absent | - |

| [M-H2O]+• | 138 | Moderate | Dehydration |

| [C8H15O]+ | 127 | Low | α-cleavage (loss of ethyl radical) |

| [C5H11O]+ | 87 | High | α-cleavage (loss of isobutenyl radical) |

| [C4H9]+ | 57 | Moderate | Secondary fragmentation |

| [C3H7]+ | 43 | High | Secondary fragmentation |

Fragmentation Pathways

The fragmentation of this compound under electron ionization is primarily governed by the stability of the resulting carbocations. The two main pathways are:

-

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group (the α-carbon). The charge is retained by the oxygen-containing fragment. For this compound, there are two potential α-cleavage sites, leading to the formation of fragments with m/z 87 and 127. The cleavage leading to the more stable carbocation will be favored.

-

Dehydration: This is a characteristic fragmentation pathway for alcohols, involving the loss of a water molecule (18 Da). This results in the formation of a radical cation with a mass of M-18.

Below is a DOT script and the corresponding diagram illustrating these predicted fragmentation pathways.

Experimental Protocols

The analysis of a volatile compound such as this compound is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Standard Preparation: A stock solution of this compound should be prepared in a volatile organic solvent (e.g., methanol or hexane) at a concentration of 1 mg/mL. A series of dilutions should be prepared from the stock solution to establish a calibration curve.

-

Sample Extraction (if necessary): For analysis from a complex matrix (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the analyte.

2. Gas Chromatography (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless or split, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: A solvent delay of 3-5 minutes should be set to prevent the solvent peak from damaging the detector.

The following diagram outlines the general experimental workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted mass spectrometry fragmentation pattern of this compound. While an experimental spectrum is not available, the predicted fragmentation pathways based on established principles of mass spectrometry for unsaturated alcohols offer valuable insights for the identification and structural elucidation of this compound. The provided experimental protocols offer a robust starting point for researchers and scientists working with this or similar volatile organic compounds.

An In-depth Technical Guide to the Solubility and Stability of 2,7-Dimethyloct-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Dimethyloct-6-en-3-ol is a member of the terpene alcohol family, a class of organic compounds with significant applications in the fragrance, flavor, and pharmaceutical industries.[1][2] Its structure, featuring a ten-carbon backbone, a hydroxyl group, and a carbon-carbon double bond, dictates its physicochemical properties, which are critical for its application, formulation, and storage. This guide provides a comprehensive overview of the predicted solubility and stability profile of this compound, along with detailed experimental protocols for its empirical determination.

Predicted Physicochemical Properties

The molecular structure of this compound—a branched, unsaturated secondary alcohol—suggests it is a relatively nonpolar molecule with some capacity for hydrogen bonding.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₀H₂₀O | Based on chemical structure. |

| Molecular Weight | 156.27 g/mol | Based on chemical formula. |

| Appearance | Colorless to pale yellow liquid | Typical for many terpene alcohols. |

| Polarity | Primarily nonpolar with a polar hydroxyl group | The long hydrocarbon chain dominates the molecule's character, while the -OH group provides a site for polar interactions. |

Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." Due to its predominantly hydrocarbon structure, this compound is expected to be miscible with nonpolar organic solvents. The presence of the hydroxyl group may impart slight solubility in polar solvents. Terpenes are generally characterized as poorly soluble in water.[1]

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Soluble | The nonpolar hydrocarbon chain of the solute interacts favorably with the nonpolar solvent. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Soluble | These solvents can interact with both the polar and nonpolar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Soluble | The hydroxyl group can form hydrogen bonds with the solvent, and the alkyl chain is compatible with the solvent's organic part.[3] |

| Aqueous | Water | Insoluble to Very Slightly Soluble | The large, nonpolar C10 backbone significantly outweighs the polar effect of the single hydroxyl group, leading to poor water solubility.[1][2] |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The alcohol group is not basic enough to be protonated by a dilute acid.[4] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Insoluble | The alcohol is not acidic enough to be deprotonated by a dilute base.[4] |

Chemical Stability

The stability of this compound is influenced by its two primary functional groups: the secondary alcohol and the alkene (carbon-carbon double bond). These sites are susceptible to specific degradation pathways.

4.1 Oxidation

-

Secondary Alcohol: Secondary alcohols can be oxidized to form ketones.[5][6] This reaction typically occurs in the presence of oxidizing agents.

-

Alkene: The double bond is susceptible to oxidation, which can lead to the formation of epoxides or cleavage of the carbon-carbon bond under stronger conditions.

4.2 Thermal and Photolytic Degradation

-

Heat: Unsaturated alcohols can be susceptible to dehydration at elevated temperatures, potentially leading to the formation of dienes.

-

Light: Exposure to UV light can promote oxidation and other radical-mediated reactions, a key consideration in photostability testing.

Table 2: Predicted Stability of this compound under Stress Conditions

| Condition | Potential Degradation Pathway | Expected Stability |

| Thermal (Elevated Temperature) | Dehydration, Oxidation | Moderate; degradation is likely at high temperatures. |

| Photolytic (UV/Vis Light) | Photo-oxidation, Isomerization | Low to Moderate; protection from light is recommended. |

| Acidic (Low pH) | Potential for acid-catalyzed hydration of the double bond or dehydration. | Moderate; depends on acid strength and temperature. |

| Basic (High pH) | Generally stable | High; the functional groups are not typically base-labile. |

| Oxidative (e.g., H₂O₂, AIBN) | Oxidation of the secondary alcohol to a ketone; oxidation of the alkene. | Low; susceptible to oxidative degradation. |

Experimental Protocols

The following sections provide detailed methodologies for the systematic evaluation of the solubility and stability of this compound.

5.1 Protocol for Solubility Determination

This protocol outlines a tiered approach to determine the solubility of the compound.

Objective: To determine the qualitative and quantitative solubility of this compound in a range of pharmaceutically and scientifically relevant solvents.

Materials:

-

This compound

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Scintillation vials or test tubes

-

Vortex mixer and/or shaker bath

-

Solvents: Purified Water, Ethanol, Methanol, Hexane, Toluene, Ethyl Acetate, THF

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

Part A: Qualitative Solubility Assessment

-

Place approximately 25 mg of this compound into a small test tube.[7]

-

Add the selected solvent in 0.25 mL increments.

-

After each addition, cap the tube and vortex vigorously for 30-60 seconds.[7]

-

Visually inspect the solution for any undissolved material against a dark background.

-

Continue adding solvent up to a total volume of 2.5 mL.

-

Record the solubility based on the volume of solvent required for complete dissolution (e.g., "Soluble" if dissolved in <1 mL, "Slightly Soluble" if dissolved in 1-2.5 mL, "Insoluble" if not fully dissolved in 2.5 mL).

Part B: Quantitative Solubility (Shake-Flask Method)

-

Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

-

Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the vial to stand undisturbed at the same temperature until the excess solid/liquid has settled.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) compatible with the solvent to remove any undissolved microparticles.

-

Dilute the filtered solution to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of this compound using a validated analytical method (e.g., HPLC-UV or GC-FID).

-

Calculate the solubility in units of mg/mL or mol/L.

5.2 Protocol for Stability Assessment (Forced Degradation Study)

This protocol is designed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions as recommended by ICH guidelines.[9]

Materials:

-

This compound

-

Solutions for stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

-

Solvent for sample preparation (e.g., Acetonitrile or Methanol)

-

Calibrated stability chambers (temperature/humidity and photostability)

-

pH meter

-

Validated stability-indicating HPLC method with a suitable detector (e.g., DAD/PDA or MS)

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at room temperature or a slightly elevated temperature for a defined period.

-

Oxidation: Mix the stock solution with 3% H₂O₂. Store at room temperature for a defined period.

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours). The goal is to achieve 5-20% degradation of the parent compound.

-

Sample Analysis:

-

For hydrolytic samples, neutralize the solution before analysis.

-

Dilute all samples to a suitable concentration for analysis.

-

Analyze the unstressed control and all stressed samples using the stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of parent compound remaining.

-

Determine the percentage of each degradation product formed.

-

Perform a mass balance to account for all components.

-

Use a photodiode array (PDA) detector to assess peak purity and identify potential co-eluting peaks.

-

Visualization of Workflow

The following diagram illustrates a logical workflow for the comprehensive assessment of a novel compound's solubility and stability.

Caption: Logical workflow for assessing the solubility and stability of a research compound.

References

- 1. researchgate.net [researchgate.net]

- 2. path.web.ua.pt [path.web.ua.pt]

- 3. pubs.aip.org [pubs.aip.org]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. ICH Official web site : ICH [ich.org]

Toxicological Profile of C10H20O Isomers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profiles of various C10H20O isomers, including decanals, decanones, and decenols. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of these compounds. This document summarizes key toxicological data, details relevant experimental methodologies, and visualizes known mechanistic pathways.

Executive Summary

C10H20O isomers, a group of organic compounds that includes aldehydes, ketones, and alcohols, are widely used in various industries, notably as fragrance and flavoring agents. Understanding their toxicological profiles is crucial for ensuring human and environmental safety. This guide compiles available data on the acute toxicity, skin and eye irritation, skin sensitization, and genotoxicity of representative C10H20O isomers. While data is available for several prominent isomers, significant gaps remain, particularly for decanones and in the area of inhalation toxicity. Mechanistic insights suggest that the toxicity of these isomers can be attributed to their chemical reactivity, leading to protein and DNA adduction, membrane disruption, oxidative stress, and activation of inflammatory signaling pathways.

Acute Toxicity

The acute toxicity of C10H20O isomers varies depending on the functional group and the specific isomeric structure. The primary routes of exposure considered are oral, dermal, and inhalation.

Quantitative Data Summary

The following tables summarize the available quantitative acute toxicity data for representative C10H20O isomers.

Table 1: Acute Oral Toxicity Data

| Isomer Class | Compound | Test Species | LD50 (mg/kg) | Reference |

| Aldehyde | Decanal | Rat | 3,730 | [1] |

| Citronellal | Rat | Not specified | [2] | |

| Alcohol | 1-Decanol | Rat | >2,000 | [3] |

| (±)-Menthol | Rat | 3,300 | [4] | |

| (dl)-Menthol | Rat | 2,900 - 3,180 | [5] | |

| Citronellol | Rat | 3,450 | [3][6][7][8] | |

| Dihydromyrcenol | Rat | 3,600 | [9][10] | |

| Rhodinol | Rat | 5,000 | [11] |

Table 2: Acute Dermal Toxicity Data

| Isomer Class | Compound | Test Species | LD50 (mg/kg) | Reference |

| Aldehyde | Decanal | Rabbit | 5,040 | [1] |

| Alcohol | (±)-Menthol | Rabbit | 15,800 | [4] |

| Citronellol | Rabbit | 2,650 | [7][8][12] | |

| Dihydromyrcenol | Rabbit | >5,000 | [9][10] | |

| Rhodinol | Rabbit | 3,600 | [11] |

Table 3: Acute Inhalation Toxicity Data

| Isomer Class | Compound | Test Species | LC50 (mg/L/4h) | Reference |

| Alcohol | (dl)-Menthol | Rat | ~5.29 | [13][14] |

No quantitative inhalation toxicity data (LC50) was found for decanal, decanone, or decenol isomers in the conducted search.

Experimental Protocols for Acute Toxicity Testing

The assessment of acute toxicity is typically performed following standardized guidelines from the Organisation for Economic Co-operation and Development (OECD).

The acute oral toxicity is determined by administering the test substance to animals, usually rats, via gavage.[15] Several methods are available:

-

OECD 401 (Traditional Method - now deleted): This method involved dosing groups of animals at various dose levels to determine the LD50, the dose that is lethal to 50% of the animals.[15]

-

OECD 420 (Fixed Dose Procedure): This method uses a stepwise procedure with a small number of animals of a single sex.[8][11] Dosing is started at a level expected to produce some signs of toxicity without mortality.[11] Depending on the outcome, the dose for the next animal is adjusted up or down from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).[8][11] The endpoint is the identification of a dose causing evident toxicity or no more than one death, rather than calculating a precise LD50.[11]

-

OECD 423 (Acute Toxic Class Method): This method also uses a stepwise procedure with a small number of animals.[16][17][18] It aims to classify a substance into a toxicity category based on the number of mortalities observed after administration of one of a series of fixed starting doses.[16][17][18]

The general workflow for these studies is depicted below.

Figure 1: General workflow for acute oral toxicity studies.

Acute dermal toxicity is assessed by applying the test substance to the shaved skin of animals, typically rats or rabbits, for a 24-hour period.[9][19][20][21][22] The animals are then observed for at least 14 days for signs of toxicity and mortality.[19] A limit test at a high dose (e.g., 2000 mg/kg) is often performed first to determine if the substance has low dermal toxicity.[19]

For volatile substances, acute inhalation toxicity is a critical endpoint. These studies involve exposing animals, usually rats, to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period, typically 4 hours.[6][7][10][13][23][24][25][26] The animals are then observed for at least 14 days.[7][10][23]

-

OECD 403 (Traditional LC50 Test): This involves exposing groups of animals to different concentrations to determine the LC50, the concentration that is lethal to 50% of the animals.[6][7][10][23][24]

-

OECD 436 (Acute Toxic Class Method): Similar to the oral ATC method, this stepwise procedure uses a small number of animals to classify the substance into a toxicity category based on mortality at fixed concentration levels.[25][26]

Local Effects: Skin and Eye Irritation

Many C10H20O isomers are used in products that come into direct contact with the skin, making the assessment of skin and eye irritation potential essential.

Data Summary

Table 4: Skin and Eye Irritation Data

| Isomer Class | Compound | Species | Endpoint | Result | Reference |

| Aldehyde | Decanal | Rabbit | Skin Irritation | Mild to Severe | [27] |

| Decanal | Rabbit | Eye Irritation | Irritant | [2] | |

| Alcohol | (dl)-Menthol | Rabbit | Skin Irritation | Moderate | [5] |

| (-)-Menthol | Rabbit | Eye Irritation | Severe | [28] | |

| Citronellol | Rabbit | Skin Irritation | Irritating | [7][8] | |

| Citronellol | Rabbit | Eye Irritation | Irritating | [7][8] | |

| Dihydromyrcenol | Rabbit | Skin Irritation | Irritating | [9][10] | |

| Dihydromyrcenol | Rabbit | Eye Irritation | Serious Irritation | [9] |

Experimental Protocols for Skin Irritation

In recent years, in vitro methods have been developed and validated to replace or reduce the use of animals for skin irritation testing.

This in vitro method utilizes a three-dimensional model of the human epidermis.[6][8][9][15][19] The test chemical is applied topically to the tissue surface.[8][9] After a defined exposure period, the viability of the cells in the tissue is measured, typically using the MTT assay.[8][9] A significant reduction in cell viability compared to a negative control indicates that the chemical has the potential to be a skin irritant.[6][8][9][19]

Figure 2: Workflow for the in vitro skin irritation test using a reconstructed human epidermis model.

Skin Sensitization

Skin sensitization is an allergic response that occurs after repeated skin contact with a substance. Several C10H20O isomers are known or suspected skin sensitizers.

Data Summary

Table 5: Skin Sensitization Data

| Isomer Class | Compound | Assay | Result | Reference |

| Alcohol | Citronellol | LLNA | Positive (False-positive suggested by WoE) | [29] |

| Geraniol | LLNA | Positive (Weak sensitizer) | [30] |

Note: The Local Lymph Node Assay (LLNA) is an in vivo test in mice that measures the proliferation of lymphocytes in the draining lymph nodes as an indicator of sensitization potential.[1][30][31][32]

Experimental Protocols for Skin Sensitization (In Vitro Methods)

A suite of in vitro and in chemico methods, based on the Adverse Outcome Pathway (AOP) for skin sensitization, have been developed to assess sensitization potential without the use of animals.

This in chemico assay assesses the molecular initiating event of skin sensitization: the covalent binding of a chemical to skin proteins.[3][11][12][23][29] The DPRA measures the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.[11][12][23][29] The depletion of the peptides after incubation with the test chemical is quantified by HPLC.[12][29]

These cell-based assays address the second key event in the AOP: the activation of keratinocytes.[20][24][25][33] They use a modified human keratinocyte cell line (HaCaT) that contains a luciferase gene under the control of the antioxidant response element (ARE).[20][24] Sensitizing chemicals induce the Keap1-Nrf2-ARE pathway, leading to the expression of luciferase, which can be measured as a light signal.[20][24][26]

This in vitro assay addresses the third key event in the AOP: the activation of dendritic cells.[7][10][21][22][34] The h-CLAT uses a human monocytic leukemia cell line (THP-1) as a model for dendritic cells.[7][10][21] The assay measures the upregulation of cell surface markers (CD54 and CD86) on the THP-1 cells after exposure to the test chemical, which is indicative of dendritic cell activation.[7][10][21]

References

- 1. ewg.org [ewg.org]

- 2. Mutagenicity testing (+/-)-camphor, 1,8-cineole, citral, citronellal, (-)-menthol and terpineol with the Salmonella/microsome assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. policycommons.net [policycommons.net]

- 4. lewisu.edu [lewisu.edu]

- 5. vigon.com [vigon.com]

- 6. iivs.org [iivs.org]

- 7. iivs.org [iivs.org]

- 8. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 9. nucro-technics.com [nucro-technics.com]

- 10. scantox.com [scantox.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. Direct Peptide Reactivity Assay (DPRA) | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]

- 13. download.basf.com [download.basf.com]

- 14. download.basf.com [download.basf.com]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. Genetic Toxicity Evaluation of Citronellol in Salmonella/E.coli Mutagenicity Test or Ames Test. Study A55337 | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]

- 17. chemtexusa.com [chemtexusa.com]

- 18. Citronellol - Wikipedia [en.wikipedia.org]

- 19. senzagen.com [senzagen.com]

- 20. scantox.com [scantox.com]

- 21. x-cellr8.com [x-cellr8.com]

- 22. oecd.org [oecd.org]

- 23. iivs.org [iivs.org]

- 24. iivs.org [iivs.org]

- 25. oecd.org [oecd.org]

- 26. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 27. Evaluation of the developmental toxicity of dihydromyrcenol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. x-cellr8.com [x-cellr8.com]

- 30. aurochemicals.com [aurochemicals.com]

- 31. Regulation of NF-κB-Induced Inflammatory Signaling by Lipid Peroxidation-Derived Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Fragrance material review on dihydromyrcenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. oecd.org [oecd.org]

- 34. oecd.org [oecd.org]

An In-depth Technical Guide to the Thermodynamic Properties of 2,7-Dimethyloct-6-en-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of 2,7-Dimethyloct-6-en-3-ol. Due to a lack of experimentally determined thermodynamic data for this specific compound in publicly accessible literature, this guide also presents available data for its isomers to offer points of comparison and estimation. Furthermore, it details generalized experimental protocols for determining key thermodynamic properties of volatile organic compounds like this compound.

Introduction to this compound

This compound is an unsaturated aliphatic alcohol with the chemical formula C₁₀H₂₀O. A clear understanding of its thermodynamic properties is essential for various applications, including reaction engineering, process design, and safety assessments in industrial settings. Thermodynamic data such as enthalpy of formation, heat capacity, and vapor pressure are critical for predicting the behavior of this compound under different process conditions.

Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O | PubChem[1] |

| Molecular Weight | 156.26 g/mol | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 5 | PubChem[1] |

| Exact Mass | 156.151415257 Da | PubChem[1] |

| Monoisotopic Mass | 156.151415257 Da | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Complexity | 121 | PubChem[1] |

Thermodynamic Properties of Isomers of this compound

In the absence of experimental data for the target compound, examining the properties of its isomers can provide valuable insights. The following table summarizes available thermodynamic data for isomers of this compound. It is important to note that these values are not directly transferable but can serve as estimates.

| Compound | Property | Value | Temperature (K) | Pressure (kPa) | Source |

| 3,7-dimethyloct-6-en-1-yn-3-ol | Boiling Point | 362.15 - 366.15 | - | 1.6 | ChemicalBook[2] |

| Constant Pressure Heat Capacity | 385.2 J·mol⁻¹·K⁻¹ | 313.55 | - | ChemicalBook[2] | |

| Enthalpy of Vaporization | 50.4 kJ·mol⁻¹ | 407 | - | ChemicalBook[2] | |

| Enthalpy of Vaporization | 52.1 kJ·mol⁻¹ | 421 | - | ChemicalBook[2] | |

| (-)-3,7-dimethyloct-6-en-1-ol | Ideal gas heat capacity (Cp,gas) | Data available | - | - | Cheméo[3] |

| Standard Gibbs free energy of formation (ΔfG°) | Data available | - | - | Cheméo[3] | |

| Enthalpy of formation at standard conditions (ΔfH°gas) | Data available | - | - | Cheméo[3] | |

| Enthalpy of fusion at standard conditions (ΔfusH°) | Data available | - | - | Cheméo[3] | |

| Enthalpy of vaporization at standard conditions (ΔvapH°) | Data available | - | - | Cheméo[3] | |

| 2,6-dimethyloct-6-en-2-ol | Thermophysical and thermochemical data | Available via NIST subscription | - | - | NIST WebBook[4] |

Note: "Data available" indicates that the source lists the property but the actual numerical value is not provided in the publicly available snippet.

Experimental Protocols for Determining Thermodynamic Properties

The following sections describe generalized experimental methodologies that can be employed to determine the thermodynamic properties of this compound.

Calorimetry for Enthalpy and Heat Capacity Measurement

Calorimetry is a fundamental technique for measuring heat changes in chemical and physical processes.

4.1.1. Bomb Calorimetry for Enthalpy of Combustion and Formation

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as a "bomb."

-

Pressurization: The bomb is filled with pure oxygen to a pressure of approximately 30 atm.

-

Immersion: The bomb is submerged in a known quantity of water in an insulated container (calorimeter).

-

Ignition and Temperature Measurement: The sample is ignited electrically, and the temperature change of the surrounding water is meticulously recorded.

-

Calculation: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system. The standard enthalpy of formation can then be derived from the enthalpy of combustion using Hess's law.

4.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

-

Sample and Reference Pans: A small, accurately weighed sample of the liquid is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Heating Program: The sample and reference pans are heated at a controlled linear rate.

-

Heat Flow Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Calculation: The specific heat capacity of the sample is determined by comparing the heat flow difference with that of a known standard, typically sapphire.

Vapor Pressure Measurement

Several methods can be used to determine the vapor pressure of a volatile liquid as a function of temperature.

4.2.1. Static Method

-

Sample Degassing: A sample of this compound is placed in a thermostatted vessel, and any dissolved gases are removed by repeated freeze-pump-thaw cycles.

-

Equilibration: The vessel is maintained at a constant temperature until the liquid and vapor phases reach equilibrium.

-

Pressure Measurement: The pressure of the vapor is measured directly using a pressure transducer.

-

Data Collection: This process is repeated at various temperatures to obtain the vapor pressure curve.

4.2.2. Ebulliometry (Boiling Point Method)

-

Apparatus: An ebulliometer, an apparatus for precise measurement of boiling points, is used.

-

Pressure Control: The system pressure is controlled and measured accurately.

-

Boiling Point Determination: The temperature at which the liquid boils at the set pressure is measured.

-

Data Analysis: By varying the pressure, a series of boiling point-pressure data points are collected. The Clausius-Clapeyron equation can then be used to determine the enthalpy of vaporization.

Visualizations

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of a volatile organic compound like this compound.

Conclusion

This technical guide has summarized the currently available, albeit limited, thermodynamic information for this compound. The provided data for its isomers serves as a preliminary basis for estimation until experimental values for the target compound can be determined. The detailed experimental protocols offer a clear path forward for researchers and scientists to obtain the necessary thermodynamic data to support process development, safety analysis, and further research in their respective fields. The lack of experimental data highlights a significant knowledge gap and underscores the need for future research into the thermochemical properties of this and other related compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2,7-Dimethyloct-6-en-3-ol from Citronellol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2,7-dimethyloct-6-en-3-ol from the readily available starting material, citronellol. The synthesis is a two-step process involving the selective oxidation of citronellol to citronellal, followed by a Grignard reaction with ethylmagnesium bromide to yield the target secondary alcohol. This protocol is designed to be a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and fragrance science.

Introduction

This compound is a valuable chiral building block and a potential fragrance component. Its synthesis from citronellol, a natural and abundant monoterpenoid alcohol, represents an efficient and practical approach to this compound. The synthetic strategy hinges on two fundamental and widely utilized organic transformations: the oxidation of a primary alcohol to an aldehyde and the subsequent nucleophilic addition of a Grignard reagent to the aldehyde. The protocols provided herein are based on established chemical principles and aim to provide a clear and reproducible methodology.

Synthetic Workflow

The synthesis of this compound from citronellol is achieved through the following two-step reaction sequence:

-

Step 1: Oxidation of Citronellol to Citronellal. The primary alcohol functional group of citronellol is selectively oxidized to an aldehyde, yielding citronellal. A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is employed to prevent over-oxidation to the carboxylic acid.[1][2][3][4][5]

-

Step 2: Grignard Reaction of Citronellal with Ethylmagnesium Bromide. The intermediate, citronellal, is then reacted with ethylmagnesium bromide in an anhydrous ether solvent. The Grignard reagent adds to the carbonyl carbon of the aldehyde, and subsequent acidic workup yields the desired product, this compound.

The overall workflow is depicted in the following diagram:

Figure 1: Overall synthetic workflow from Citronellol to this compound.

Experimental Protocols

Step 1: Oxidation of Citronellol to Citronellal

Materials:

-

Citronellol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Hexane

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of citronellol (1 equivalent) in anhydrous dichloromethane (DCM).

-

With vigorous stirring, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion. The reaction mixture will turn into a dark brown slurry.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 2-3 hours at room temperature.

-

Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to filter out the chromium residues.

-

Wash the silica gel plug with additional diethyl ether to ensure complete recovery of the product.

-

Combine the organic filtrates and concentrate the solution using a rotary evaporator to obtain the crude citronellal.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford pure citronellal.

Step 2: Grignard Reaction of Citronellal with Ethylmagnesium Bromide

Materials:

-

Citronellal (from Step 1)

-

Magnesium turnings

-

Ethyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

Part A: Preparation of Ethylmagnesium Bromide (Grignard Reagent)

-

Ensure all glassware is oven-dried and assembled under a dry, inert atmosphere.

-

Place magnesium turnings (1.2 equivalents) in the three-neck flask.

-

Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium.

-

In the dropping funnel, prepare a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether or THF.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a slight cloudiness. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear grayish and cloudy.

Part B: Reaction with Citronellal

-

Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

-

Dissolve citronellal (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the citronellal solution dropwise to the stirred Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

| Step | Reactant | Product | Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Citronellol | Citronellal | PCC | DCM | 85-95 | >95 (after chromatography) |

| 2 | Citronellal | This compound | EtMgBr | Diethyl Ether/THF | 70-85 | >98 (after chromatography) |

Characterization of this compound

The structure and purity of the final product, this compound, should be confirmed by spectroscopic methods.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show characteristic signals for the vinyl proton, the proton on the carbon bearing the hydroxyl group, the methyl groups, and the methylene protons.

-

¹³C NMR (CDCl₃): The spectrum should display ten distinct carbon signals corresponding to the structure of this compound.

-

IR (neat): A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, and a peak around 1670 cm⁻¹ corresponding to the C=C stretching of the alkene.

-

Mass Spectrometry (EI): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 156, along with characteristic fragmentation patterns.